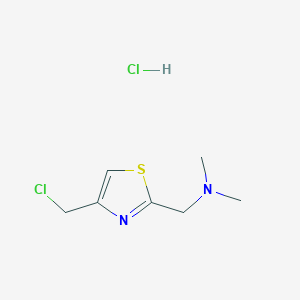
1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride
Cat. No. B1590244
Key on ui cas rn:
82586-71-8
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04468517
Procedure details


To a 500 ml. flask were added 260 ml. of 1,2-dichloroethane, 52.7 g. of dimethylaminothioacetamide, hydrochloride, 48.2 g. of 1,3-dichloropropanone and 63 g. of sodium bicarbonate. The mixture was stirred overnight, and was filtered. The filter cake was washed with 250 ml. of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml. flask and cooled in an ice bath. To it was added dropwise 30.7 ml. of sulfuryl chloride. The mixture was seeded with crystals of authentic product, and the mixture was allowed to warm to 30° and was stirred for 30 minutes after the addition was complete. It was then heated to 60° and stirred for 30 minutes more, and cooled to ambient temperature. It was then filtered, the filter cake was washed with 100 ml. of 1,2-dichloroethane, and it was blown dry with nitrogen. The solids were then dried under vacuum at 45° to obtain 75.3 g. of the desired product. The product was confirmed to be substantially identical to that of Example 5 by tlc analysis, using the system described above.



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].[Cl:9][CH2:10][C:11](=O)[CH2:12]Cl.C(=O)(O)[O-].[Na+]>ClCCCl>[ClH:9].[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([CH2:5][N:3]([CH3:4])[CH3:2])[S:7][CH:12]=1 |f:0.1,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C)CC(=S)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCl)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
flask were added 260 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with 250 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
flask and cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To it was added dropwise 30.7 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 30°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated to 60°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes more
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with 100 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of 1,2-dichloroethane, and it was blown dry with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were then dried under vacuum at 45°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 75.3 g
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

